

Spectroscopic Profile of 3-(2-Nitroethenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Nitroethenyl)pyridine

Cat. No.: B1310812

[Get Quote](#)

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for **3-(2-Nitroethenyl)pyridine**, a molecule of interest in medicinal chemistry. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Introduction

3-(2-Nitroethenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a nitroethenyl group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyridine and nitroalkene functionalities. Accurate and comprehensive spectroscopic data is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in various research and development settings.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-(2-Nitroethenyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **3-(2-Nitroethenyl)pyridine**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data of **3-(2-Nitroethenyl)pyridine**

Chemical Shift (δ , ppm)	Assignment
Data not available in search results	

Note: Specific experimental NMR data for **3-(2-Nitroethenyl)pyridine** was not found in the provided search results. The tables are formatted for the inclusion of such data when available.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of **3-(2-Nitroethenyl)pyridine**

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available in search results		

Note: Specific experimental IR data for **3-(2-Nitroethenyl)pyridine** was not found in the provided search results. The table is formatted for the inclusion of such data when available.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **3-(2-Nitroethenyl)pyridine**

m/z	Relative Intensity (%)	Assignment
Data not available in search results		

Note: Specific experimental MS data for **3-(2-Nitroethenyl)pyridine** was not found in the provided search results. The table is formatted for the inclusion of such data when available.

Experimental Protocols

Detailed experimental methodologies are essential for the reproduction and verification of spectroscopic data. The following are generalized protocols for obtaining NMR, IR, and MS spectra for organic compounds like **3-(2-Nitroethenyl)pyridine**.

NMR Spectroscopy

A representative protocol for acquiring NMR spectra of pyridine derivatives is as follows:

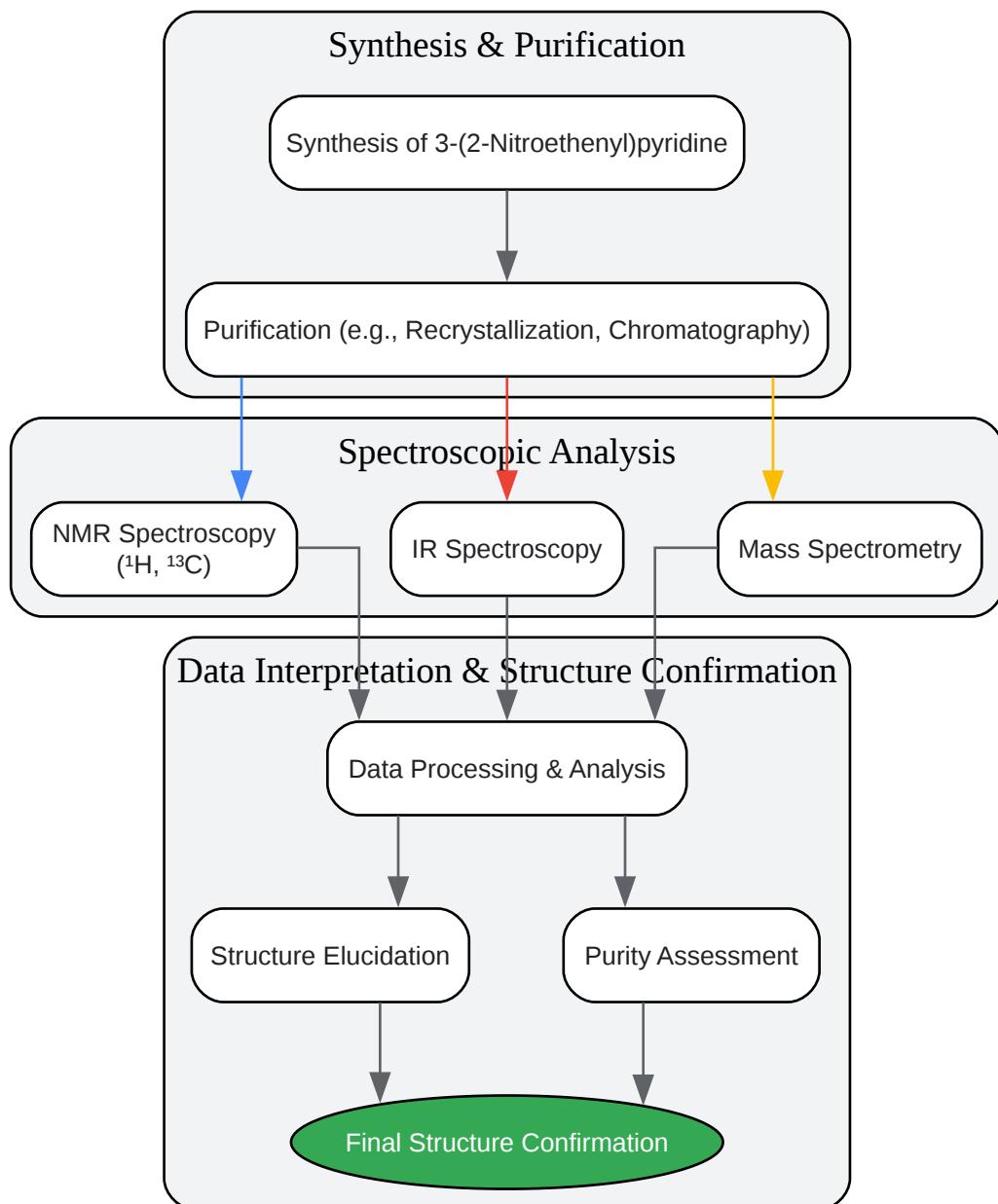
- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **3-(2-Nitroethenyl)pyridine** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.
- **Instrument Setup:** Record the ^1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ^1H nuclei.
- **Data Acquisition:** For ^1H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid organic compound is the KBr pellet technique:

- **Sample Preparation:** Grind a small amount (1-2 mg) of dry **3-(2-Nitroethenyl)pyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

- Pellet Formation: Place the powdered mixture into a pellet-forming die and apply high pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.


Mass Spectrometry

Electron Ionization (EI) is a common mass spectrometry technique for the analysis of relatively small, volatile organic molecules:

- Sample Introduction: Introduce a small amount of the **3-(2-Nitroethenyl)pyridine** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M^{+}), which may then fragment.
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion abundance versus m/z . The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **3-(2-Nitroethenyl)pyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **3-(2-Nitroethenyl)pyridine**.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-(2-Nitroethenyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1310812#spectroscopic-data-of-3-2-nitroethenyl-pyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com